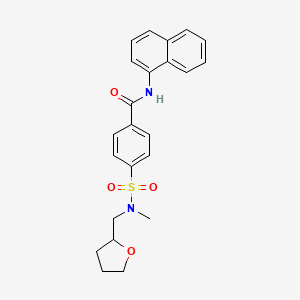

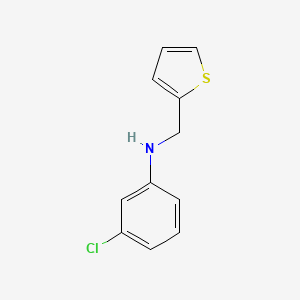

![molecular formula C10H13N3OS B2724442 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 342383-21-5](/img/structure/B2724442.png)

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C10H13N3OS . It is a derivative of thieno[2,3-d]pyrimidine, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing a thiophene ring and a pyrimidine ring . The compound also contains an ethyl group and an aminoethanol group attached to the thieno[2,3-d]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. Thieno[2,3-d]pyrimidines, in general, can participate in various chemical reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available literature. The compound has a molecular weight of 237.28 .Wissenschaftliche Forschungsanwendungen

Pyridine-Based Heterocycles : The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, showcases the versatility of thieno[2,3-d]pyrimidine derivatives in constructing complex heterocyclic frameworks. These derivatives hold potential for further functionalization and exploration in various scientific research applications, particularly in the development of novel heterocyclic compounds with potential biological activities (El-Kashef et al., 2010).

Fused Heterocyclic Compounds : The study on polyfunctional fused heterocyclic compounds via indene‐1,3‐diones demonstrates the strategic use of thieno[2,3-d]pyrimidine derivatives in synthesizing complex heterocyclic systems. Such compounds are valuable for their potential applications in medicinal chemistry and material science, underscoring the importance of thieno[2,3-d]pyrimidine derivatives in synthesizing novel compounds with diverse functionalities (Hassaneen et al., 2003).

Antibacterial Applications : The development of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines through a one-step synthesis involving aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol highlights the potential antibacterial applications of thieno[2,3-d]pyrimidine derivatives. Some synthesized compounds exhibited significant antibacterial activity, suggesting their utility in designing new antibacterial agents (Deshmukh et al., 2009).

Protecting Group in Peptide Chemistry : The use of 2-(diphenylphosphino)ethyl group as a novel carboxyl-protecting group in peptide chemistry, introduced via esterification with 2-(diphenylphosphino)ethanol, exemplifies the innovative applications of thieno[2,3-d]pyrimidine derivatives in synthetic chemistry. This protecting group facilitates the synthesis of peptides by offering stability under standard synthesis conditions and allowing deprotection under mild conditions, showcasing the derivative's utility in peptide synthesis and modification (Chantreux et al., 1984).

Zukünftige Richtungen

The future directions for research on “2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thieno[2,3-d]pyrimidines are of interest in medicinal chemistry due to their diverse pharmacological properties .

Wirkmechanismus

Target of Action

The primary targets of the compound 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors influence the action of this compound are currently lacking .

Eigenschaften

IUPAC Name |

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7/h5-6,14H,2-4H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBXQKQDEKSHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

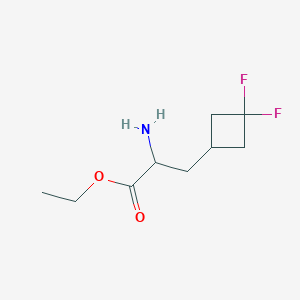

![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)

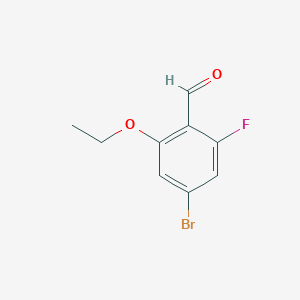

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

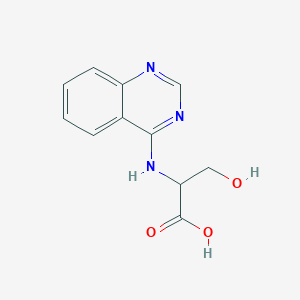

![diethyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2724379.png)

![(2-Methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2724382.png)